molecular formula C13H9NO2 B14507921 8-Hydroxyphenanthridin-6(5H)-one CAS No. 64352-54-1

8-Hydroxyphenanthridin-6(5H)-one

Cat. No.: B14507921
CAS No.: 64352-54-1
M. Wt: 211.22 g/mol
InChI Key: CVKWKDYDNQMKTQ-UHFFFAOYSA-N
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Description

8-Hydroxyphenanthridin-6(5H)-one is an organic compound with a unique structure that includes a phenanthridine core and a hydroxyl group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyphenanthridin-6(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of phenanthridine derivatives, which undergo hydroxylation at the 8th position. The reaction conditions often involve the use of strong acids or bases, and the process may require elevated temperatures to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxyphenanthridin-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

8-Hydroxyphenanthridin-6(5H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a biochemical probe for studying enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Hydroxyphenanthridin-6(5H)-one involves its interaction with specific molecular targets. The hydroxyl group at the 8th position plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

    Phenanthridine: Lacks the hydroxyl group at the 8th position.

    8-Hydroxyquinoline: Contains a quinoline core instead of a phenanthridine core.

    6-Hydroxyphenanthridine: Hydroxyl group is at the 6th position instead of the 8th.

Uniqueness: 8-Hydroxyphenanthridin-6(5H)-one is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

64352-54-1

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

8-hydroxy-5H-phenanthridin-6-one

InChI

InChI=1S/C13H9NO2/c15-8-5-6-9-10-3-1-2-4-12(10)14-13(16)11(9)7-8/h1-7,15H,(H,14,16)

InChI Key

CVKWKDYDNQMKTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)O)C(=O)N2

Origin of Product

United States

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